molecular formula C8H14N2O2 B1617957 2,3-Piperazinedione,1-butyl-(7CI,9CI) CAS No. 2385-28-6

2,3-Piperazinedione,1-butyl-(7CI,9CI)

Cat. No.: B1617957
CAS No.: 2385-28-6
M. Wt: 170.21 g/mol
InChI Key: WKOPXCHXDQPBAO-UHFFFAOYSA-N
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Description

2,3-Piperazinedione,1-butyl-(7CI,9CI) is a chemical compound with the molecular formula C8H14N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Piperazinedione,1-butyl-(7CI,9CI) typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diamines with carbonyl compounds under acidic or basic conditions. For instance, the reaction of 1-butyl-1,2-diamine with phosgene or its derivatives can yield 2,3-Piperazinedione,1-butyl-(7CI,9CI).

Industrial Production Methods: Industrial production of 2,3-Piperazinedione,1-butyl-(7CI,9CI) may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 2,3-Piperazinedione,1-butyl-(7CI,9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to the corresponding piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: N-oxides of 2,3-Piperazinedione,1-butyl-(7CI,9CI).

    Reduction: Piperazine derivatives.

    Substitution: Various substituted piperazinediones.

Scientific Research Applications

2,3-Piperazinedione,1-butyl-(7CI,9CI) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Piperazinedione,1-butyl-(7CI,9CI) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Butyl-2,5-piperazinedione
  • 1-Butyl-2,6-piperazinedione
  • 1-Butyl-3,4-piperazinedione

Comparison: 2,3-Piperazinedione,1-butyl-(7CI,9CI) is unique due to its specific substitution pattern on the piperazine ring. This structural difference can lead to variations in chemical reactivity, biological activity, and physical properties compared to its analogs. For instance, the position of the carbonyl groups in 2,3-Piperazinedione,1-butyl-(7CI,9CI) may result in different hydrogen bonding interactions and steric effects, influencing its overall behavior in chemical and biological systems.

Properties

IUPAC Name

1-butylpiperazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-3-5-10-6-4-9-7(11)8(10)12/h2-6H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKOPXCHXDQPBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCNC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178552
Record name 2,3-Piperazinedione, 1-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2385-28-6
Record name 1-Butyl-2,3-piperazinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2385-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Piperazinedione, 1-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002385286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Piperazinedione, 1-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-butylethylenediamine (4.78 ml, 34.4 mmol) in isopropanol (60 ml) at 0° C. under a nitrogen atmosphere was added diethyloxalate (4.67 ml, 34.4 mmol). The reaction was allowed to warm to rt and heated to reflux for 6 h. The reaction was concentrated in vacuo and purified via flash chromatography (silica) to yield 1-butylpiperazine-2,3-dione (44%).
Quantity
4.78 mL
Type
reactant
Reaction Step One
Quantity
4.67 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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